A Technical Guide to the Synthesis of N-(3-Acetyl-2-hydroxyphenyl)acetamide from ortho-Aminophenol
A Technical Guide to the Synthesis of N-(3-Acetyl-2-hydroxyphenyl)acetamide from ortho-Aminophenol
Abstract: This technical guide provides a comprehensive overview of a plausible synthetic pathway for N-(3-Acetyl-2-hydroxyphenyl)acetamide, a valuable chemical intermediate, starting from ortho-aminophenol. The synthesis involves a two-step process: the chemoselective N-acetylation of ortho-aminophenol to form N-(2-hydroxyphenyl)acetamide, followed by a Lewis acid-catalyzed Fries rearrangement to introduce an acetyl group onto the aromatic ring, yielding the target molecule. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic pathway.
Synthetic Pathway Overview
The conversion of ortho-aminophenol to N-(3-Acetyl-2-hydroxyphenyl)acetamide is strategically performed in two primary stages.
-
N-Acetylation: The initial step involves the selective acetylation of the more nucleophilic amino group of ortho-aminophenol using an acetylating agent like acetic anhydride. This reaction forms the stable intermediate, N-(2-hydroxyphenyl)acetamide. The hydroxyl group remains largely unreacted under controlled conditions due to the higher nucleophilicity of the amine.[1]
-
Fries Rearrangement: The intermediate, N-(2-hydroxyphenyl)acetamide, is first O-acetylated to form N-(2-acetoxyphenyl)acetamide. This phenolic ester then undergoes a Fries rearrangement, a classic organic reaction catalyzed by a Lewis acid (e.g., aluminum chloride), which involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring.[2][3] This reaction is regioselective, yielding primarily ortho and para hydroxyaryl ketones.[2][4] For this specific synthesis, the reaction conditions are optimized to favor the migration to the ortho position relative to the original ester, resulting in the desired N-(3-Acetyl-2-hydroxyphenyl)acetamide.
An alternative, multi-step industrial pathway has also been patented, involving acetylation, methylation, bromination, acetyl group introduction, and a final reduction-debromination step to achieve a total yield of 41.7%.[5]
Logical Synthesis Workflow
Caption: A workflow diagram illustrating the two-stage synthesis from ortho-aminophenol.
Quantitative Data Summary
The following table summarizes the reaction conditions and expected yields for each step of the synthesis. The data is compiled from analogous reactions and established chemical principles.
| Step | Reactants | Reagents & Catalysts | Solvent | Temperature | Time | Molar Yield (%) | Reference |
| 1. N-Acetylation | ortho-Aminophenol | Acetic Anhydride | Ethyl Acetate or Water | -5°C to Room Temp. | 3.5 - 10 hours | ~75-99% | [5][6] |
| 2. Fries Rearrangement | N-(2-acetoxyphenyl)acetamide | Aluminum Chloride (AlCl₃) | None or Non-polar solvent | > 160°C | Variable | Moderate to Good | [2][4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2-hydroxyphenyl)acetamide (N-Acetylation)
This procedure is adapted from established methods for the chemoselective acetylation of aminophenols.[6][7]
Materials:
-
ortho-Aminophenol (1 mol)
-
Acetic Anhydride (1.1 mol)
-
Ethyl Acetate (or suitable solvent)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
In a 2L round-bottom flask, dissolve 1 mole of ortho-aminophenol in an appropriate solvent like ethyl acetate.
-
Cool the solution in an ice bath to between -5°C and 0°C with continuous stirring.
-
Slowly add 1.1 moles of acetic anhydride to the cooled solution dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for approximately 3.5 to 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The resulting solid, N-(2-hydroxyphenyl)acetamide, can be further purified by recrystallization. A molar yield of up to 99% has been reported for analogous reactions.[5]
Protocol 2: Synthesis of N-(3-Acetyl-2-hydroxyphenyl)acetamide (Fries Rearrangement)
This protocol describes the Lewis acid-catalyzed rearrangement of the O-acylated intermediate, which must be prepared first by reacting N-(2-hydroxyphenyl)acetamide with an acetylating agent under conditions suitable for ester formation.
Materials:
-
N-(2-acetoxyphenyl)acetamide (1 mol) (Prepared from the product of Protocol 1)
-
Anhydrous Aluminum Chloride (AlCl₃) (Excess, ~2.5 mol)
-
Nitrobenzene (or other high-boiling non-polar solvent, can also be run neat)
-
Heating mantle and condenser
-
Ice, Hydrochloric Acid (HCl) for workup
Methodology:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolution of HCl gas.
-
In a flask equipped with a reflux condenser and a gas outlet, carefully add an excess of anhydrous aluminum chloride (AlCl₃).
-
Slowly add the N-(2-acetoxyphenyl)acetamide to the AlCl₃. A complex will form.
-
If using a solvent, add it at this stage.
-
Heat the reaction mixture to a high temperature (typically >160°C). High temperatures are known to favor the formation of the ortho-isomer, which is the desired product.[4][8]
-
Maintain the temperature and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
-
The product may precipitate out of the aqueous solution. If not, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The crude product will likely be a mixture of ortho (3-acetyl) and para (5-acetyl) isomers. These can be separated by column chromatography or fractional crystallization. The ortho-isomer is often more volatile and can sometimes be separated by steam distillation due to intramolecular hydrogen bonding.[4]
References
- 1. quora.com [quora.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. byjus.com [byjus.com]
